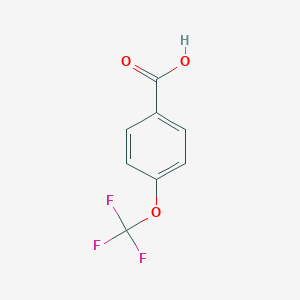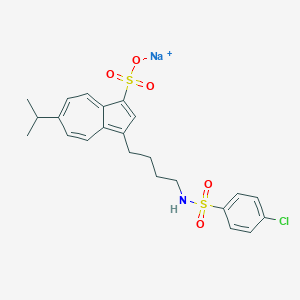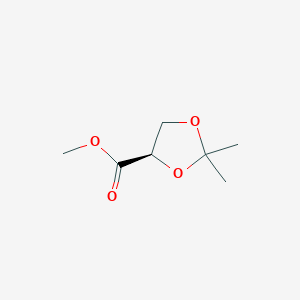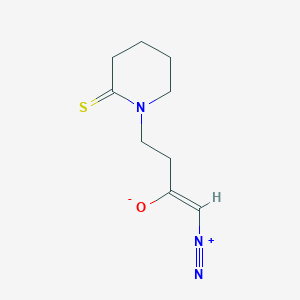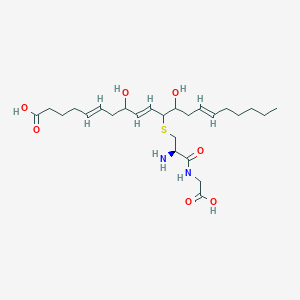
Hepoxillin A3-D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hepoxilin A3-D is a bioactive lipid that has recently gained attention due to its potential role in various physiological and pathological processes. It is a member of the hepoxilin family, which is derived from arachidonic acid and is involved in inflammation, immune response, and cell signaling.
作用機序
Hepoxilin A3-D exerts its effects by binding to specific receptors on the cell surface. It has been shown to activate the G protein-coupled receptor GPR32, which is expressed on immune cells and plays a role in inflammation and immune response. Hepoxilin A3-D has also been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes.
生化学的および生理学的効果
Hepoxilin A3-D has been shown to have various biochemical and physiological effects. It has been shown to regulate the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Hepoxilin A3-D has also been shown to regulate the activity of immune cells, such as T cells and macrophages. In addition, it has been shown to modulate the activity of ion channels and transporters, which are involved in various physiological processes, including neurotransmission, muscle contraction, and electrolyte balance.
実験室実験の利点と制限
Hepoxilin A3-D has several advantages and limitations for lab experiments. One advantage is its specificity for the GPR32 receptor, which allows for the study of its effects on immune cells and inflammation. However, Hepoxilin A3-D is unstable and difficult to synthesize, which limits its use in lab experiments.
将来の方向性
There are several future directions for the study of Hepoxilin A3-D. One direction is the development of more stable analogs of Hepoxilin A3-D that can be used in lab experiments. Another direction is the study of the role of Hepoxilin A3-D in various diseases, including cancer, cardiovascular disease, and neurological disorders. Finally, the study of the interaction between Hepoxilin A3-D and other signaling pathways, such as the prostaglandin pathway, could provide insights into the complex regulation of inflammation and immune response.
合成法
Hepoxilin A3-D is synthesized from arachidonic acid through a series of enzymatic reactions. The first step involves the conversion of arachidonic acid to 12S-hydroperoxyeicosatetraenoic acid (12S-HPETE) by the action of lipoxygenase enzymes. The 12S-HPETE is then transformed to hepoxilin A3 by the action of epoxide hydrolases.
科学的研究の応用
Hepoxilin A3-D has been studied extensively in various research fields. It has been shown to play a role in inflammation, immune response, and cell signaling. Hepoxilin A3-D has been implicated in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurological disorders. It has also been shown to have anti-inflammatory and immunomodulatory effects.
特性
CAS番号 |
135819-58-8 |
|---|---|
製品名 |
Hepoxillin A3-D |
分子式 |
C25H42N2O7S |
分子量 |
514.7 g/mol |
IUPAC名 |
(5E,9E,14E)-11-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C25H42N2O7S/c1-2-3-4-5-6-10-13-21(29)22(35-18-20(26)25(34)27-17-24(32)33)16-15-19(28)12-9-7-8-11-14-23(30)31/h6-7,9-10,15-16,19-22,28-29H,2-5,8,11-14,17-18,26H2,1H3,(H,27,34)(H,30,31)(H,32,33)/b9-7+,10-6+,16-15+/t19?,20-,21?,22?/m0/s1 |
InChIキー |
BIWALBLSFARGON-GHTRGEPCSA-N |
異性体SMILES |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N)O |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O |
正規SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N)O |
同義語 |
8,12-dihydroxy-11-cysteinylglycinyleicosa-5,9,14-trienoic acid hepoxillin A3-D HxA3-D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



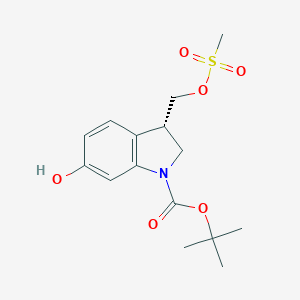
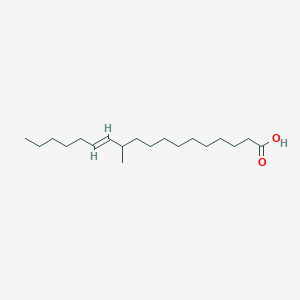
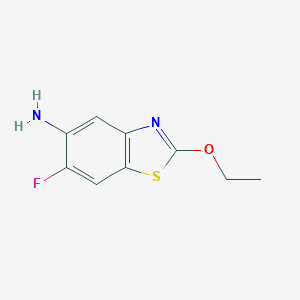
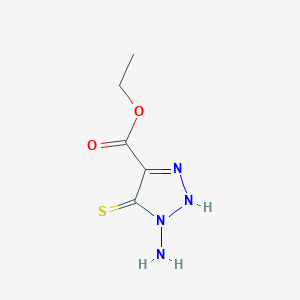
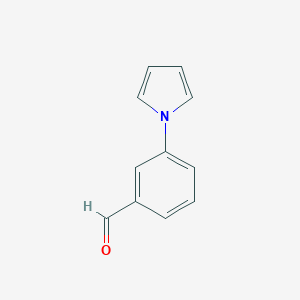
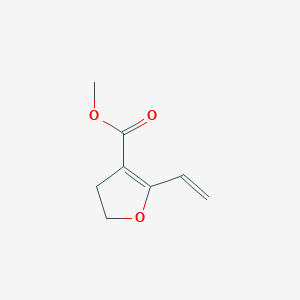
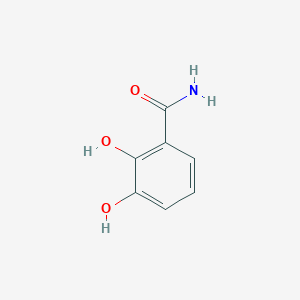
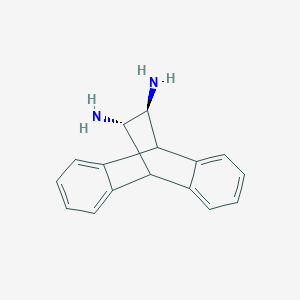
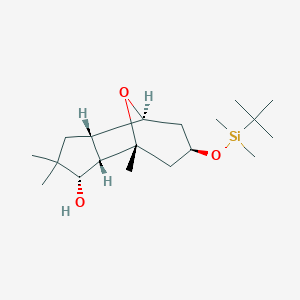
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)
